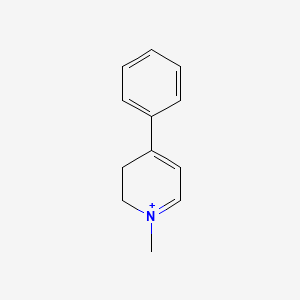

1-Methyl-4-phenyl-2,3-dihydropyridinium

Description

Conformational Analysis and Stereochemistry

The three-dimensional conformation of this compound exhibits characteristic features of partially saturated heterocycles. The dihydropyridinium ring adopts a boat-like conformation due to the sp³ hybridization at the 2 and 3 carbon positions, contrasting with the planar arrangement typical of fully aromatic systems. The phenyl substituent at position 4 can adopt various rotational orientations relative to the heterocyclic plane, creating conformational flexibility that influences molecular recognition and binding interactions.

The nitrogen atom in the dihydropyridinium system carries a formal positive charge, which significantly affects the electron density distribution throughout the molecule. This positive charge is delocalized through resonance with the adjacent double bond system, creating regions of electron deficiency that influence chemical reactivity and intermolecular interactions. The methyl group attached to the nitrogen provides steric hindrance and electronic effects that modulate the overall molecular properties.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound has been extensively documented through multiple analytical techniques, providing comprehensive structural confirmation and detailed insights into its molecular properties. Nuclear magnetic resonance spectroscopy has emerged as the primary tool for structural elucidation, offering precise information about atomic connectivity, stereochemistry, and dynamic behavior in solution.

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance analysis of this compound reveals characteristic signal patterns that confirm the proposed structure and provide insights into molecular dynamics. The aromatic protons of the phenyl substituent typically appear in the chemical shift range of 7.2-7.6 parts per million, displaying the expected multiplicity patterns for monosubstituted benzene derivatives. The dihydropyridinium ring protons exhibit distinct chemical shifts that reflect their electronic environment and coupling relationships.

Time-resolved proton nuclear magnetic resonance studies have provided valuable information about the compound's formation and stability under various conditions. These investigations revealed significant time lags between enzymatic formation from precursor molecules and subsequent chemical transformations, indicating the relative stability of the dihydropyridinium structure under physiological conditions. The spectroscopic data confirmed the identity of the compound as a major intermediate in specific metabolic pathways.

The methyl group attached to the nitrogen atom appears as a characteristic singlet in the proton nuclear magnetic resonance spectrum, typically around 3.0-3.5 parts per million, with integration corresponding to three protons. The chemical shift of this methyl group is influenced by the positive charge on the nitrogen atom, resulting in a downfield shift compared to neutral nitrogen-methyl systems. The coupling patterns observed in the spectrum provide detailed information about the connectivity and stereochemical relationships within the molecule.

Mass Spectrometric Characterization

Mass spectrometric analysis of this compound has been accomplished using chemical ionization techniques, providing molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the calculated molecular weight of the cationic species. Chemical ionization mass spectrometry offers advantages for analyzing this charged compound, as it provides gentler ionization conditions that preserve the molecular ion integrity.

The fragmentation patterns observed in mass spectrometric analysis reveal characteristic loss patterns that support structural assignments. Common fragmentation pathways include loss of the methyl group from the nitrogen center and cleavage of the phenyl substituent, generating diagnostic fragment ions that confirm the proposed structure. These fragmentation studies provide additional evidence for the connectivity and substitution patterns within the molecule.

Recent analytical developments have expanded the mass spectrometric characterization to include predicted collision cross section values for various adduct forms. These measurements provide additional molecular dimension information that complements traditional mass spectrometric data. The predicted collision cross sections range from 133.7 to 173.8 square angstroms depending on the adduct type, offering insights into the three-dimensional molecular shape and its behavior in gas-phase ion mobility experiments.

Additional Spectroscopic Techniques

Infrared spectroscopic analysis provides complementary structural information by identifying characteristic functional group vibrations within this compound. The aromatic carbon-hydrogen stretching vibrations appear in the typical range of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches are observed around 2800-3000 wavenumbers. The carbon-carbon stretching vibrations of the aromatic systems provide additional fingerprint information for structural confirmation.

Ultraviolet-visible spectroscopic analysis reveals characteristic absorption patterns that reflect the electronic structure and conjugation within the molecule. The dihydropyridinium chromophore exhibits specific absorption maxima that distinguish it from related pyridinium and pyridine derivatives. Comparison of experimental ultraviolet spectra with those of synthetic reference standards has been used to confirm structural assignments in complex mixtures.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches have provided valuable theoretical insights into the electronic structure, energetic properties, and chemical behavior of this compound. Density functional theory calculations have emerged as the primary computational method for investigating this compound, offering detailed information about molecular orbitals, electronic properties, and thermodynamic stability.

Electronic Structure and Molecular Orbital Analysis

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been employed to investigate the electronic structure of related dihydropyridine compounds, providing insights applicable to this compound. These computational studies reveal detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern chemical reactivity and electronic properties.

The molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the dihydropyridinium ring system, with significant contributions from the nitrogen lone pair and the carbon-carbon double bonds. The positive charge on the nitrogen atom significantly stabilizes this orbital, affecting the compound's electron-donating capabilities. The lowest unoccupied molecular orbital exhibits contributions from both the heterocyclic system and the phenyl substituent, indicating potential sites for nucleophilic attack or reduction reactions.

Energy gap calculations between the highest occupied and lowest unoccupied molecular orbitals provide insights into the compound's chemical stability and reactivity. Typical energy gaps for related dihydropyridine systems range from 4.3 to 4.4 electron volts, indicating moderate chemical stability with sufficient reactivity for biological transformations. These energy values suggest that the compound possesses appropriate electronic properties for its role as a metabolic intermediate.

Thermodynamic and Kinetic Properties

Computational chemistry calculations provide insights into the thermodynamic stability and kinetic behavior of this compound under various conditions. These studies reveal that the compound exhibits inherent instability that leads to spontaneous chemical transformations under certain environmental conditions. The computational results support experimental observations of rapid autoxidation reactions and disproportionation processes.

The calculated bond lengths, bond angles, and torsional angles provide detailed geometric parameters that correlate well with experimental crystallographic data for related compounds. These computational predictions offer insights into molecular conformation and flexibility that influence biological activity and chemical reactivity. The theoretical bond lengths typically agree within 0.01-0.02 angstroms of experimental values, demonstrating the accuracy of the computational methods employed.

Propriétés

Numéro CAS |

94613-45-3 |

|---|---|

Formule moléculaire |

C12H14N+ |

Poids moléculaire |

172.25 g/mol |

Nom IUPAC |

1-methyl-4-phenyl-2,3-dihydropyridin-1-ium |

InChI |

InChI=1S/C12H14N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3/q+1 |

Clé InChI |

XQWOWMFNCZGEIT-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=C(CC1)C2=CC=CC=C2 |

SMILES canonique |

C[N+]1=CC=C(CC1)C2=CC=CC=C2 |

Autres numéros CAS |

94613-45-3 |

Synonymes |

1-methyl-4-phenyl-2,3-dihydropyridinium MPDP |

Origine du produit |

United States |

Applications De Recherche Scientifique

Neurotoxicity and Parkinson's Disease Research

MPDP plays a crucial role in understanding the mechanisms underlying Parkinson's disease. It is formed when MPTP is metabolized by monoamine oxidase (MAO) in the brain, leading to the selective death of dopaminergic neurons in the substantia nigra. This process mimics the pathological features of Parkinson's disease, making MPDP a vital tool for research into neurodegeneration.

Case Study: Mechanisms of Neurotoxicity

Research has shown that MPDP induces oxidative stress and mitochondrial dysfunction in neuronal cells. For instance, studies indicate that MPDP can reduce ubiquinone levels in synaptosomes, which is critical for mitochondrial function and energy production. This reduction occurs more rapidly than that induced by MPTP itself, suggesting that MPDP may enhance the neurotoxic effects of MPTP through accelerated mitochondrial impairment .

Drug Development and Screening

MPDP is utilized in drug development as a model compound to screen potential neuroprotective agents. Its ability to induce cell death in dopaminergic neurons allows researchers to evaluate the efficacy of new therapeutic compounds aimed at mitigating neurotoxicity.

Example: Neuroprotective Agents

Several studies have investigated compounds that can counteract the effects of MPDP. For instance, verbascoside, derived from Buddleja officinalis, has been shown to protect PC12 cells from MPDP-induced apoptosis and oxidative stress . Such findings are crucial for developing treatments for Parkinson's disease.

Biochemical Mechanisms and Interactions

The biochemical interactions involving MPDP provide insights into its role as a neurotoxin. It has been found to interact with various cellular components, including mitochondria and neurotransmitter systems.

Table: Biochemical Effects of MPDP

Implications for Treatment Strategies

Understanding the role of MPDP in neuronal death has led to potential therapeutic strategies targeting oxidative stress and mitochondrial protection. Compounds that inhibit oxidative damage or enhance mitochondrial function are being explored as treatments for Parkinson's disease.

Research Insights

Recent studies have indicated that certain antioxidants can mitigate the toxic effects of MPDP, highlighting a promising avenue for therapeutic intervention . Moreover, ongoing research aims to elucidate further the pathways influenced by MPDP, which could lead to novel treatment modalities.

Comparaison Avec Des Composés Similaires

Toxicity Mechanisms

- MPDP+ : While MPDP+ is transient, it induces cytotoxicity via intracellular conversion to MPP+ and superoxide (O₂•⁻) generation during autoxidation. In primary mouse astrocytes, MPDP+ exposure (25 µM) led to ATP depletion and cell death, correlating with intracellular MPP+ accumulation .

- MPP+ : The fully oxidized pyridinium ion (MPP+) directly inhibits mitochondrial complex I, disrupting ATP synthesis. MPP+ is 5–10× more potent than MPDP+ in reducing striatal dopamine in vivo .

Metabolic Pathways

- MPDP+ is oxidized to MPP+ by ubiquinone (CoQ₁₀) in synaptosomes, independent of MAO-B . Depletion of CoQ₁₀ accelerates MPDP+ → MPP+ conversion, exacerbating neurotoxicity .

- MPP+ is actively transported into dopaminergic neurons via the dopamine transporter (DAT), concentrating in mitochondria .

MPDP+ vs. MPTP

Bioactivation

Toxicity Profile

- MPTP: Non-toxic until metabolized; prolonged exposure induces α-synuclein aggregation and mitochondrial dysfunction .

- MPDP+ : Directly cytotoxic even without full oxidation, causing ATP depletion and lactate accumulation in astrocytes .

Structural Analogs of MPDP+

3,3-Dimethyl-MPDP+

- Structure : A methylated analog resistant to oxidation to pyridinium species.

- Toxicity : Retains partial toxicity (75% striatal dopamine depletion at 1000 nmol), suggesting mechanisms independent of MPP+ formation .

- Enzyme Interaction: Acts as a time-dependent MAO inhibitor, with β-mercaptoethanol enhancing its inactivation potency .

4-Fluorophenyl and 4-Pyridyl MPP+ Analogs

Key Research Findings

Ubiquinone’s Role in MPDP+ Toxicity

MPDP+ reduces mitochondrial CoQ₁₀ to ubiquinol, accelerating its own oxidation to MPP+.

Astrocyte-Specific Metabolism

MPDP+ is metabolized equally by MAO-A and MAO-B in astrocytes, producing MPP+ and MPTP N-oxide.

Oxidative Stress Mechanisms

Autoxidation of MPDP+ generates O₂•⁻, detectable via electron paramagnetic resonance (EPR). This contributes to neuronal oxidative damage independent of MPP+ .

Data Tables

Table 1: Comparative Toxicity of MPDP+ and Analogous Compounds

Table 2: Metabolic Rates of MPDP+ and Related Species

Méthodes De Préparation

Catalytic Condensation Approach

The most efficient chemical synthesis route involves a two-step process developed in a patented methodology. First, a benzylidene intermediate is formed via condensation of substituted benzaldehydes with acetoacetate esters. For 2,3-MPDP+ derivatives, 2,3-dichlorobenzaldehyde reacts with methyl acetoacetate in the presence of a dual catalyst system comprising picolinic acid (0.5–1.0 mol%) and piperidine (0.5–1.0 mol%) in isopropanol at 40–45°C. This step achieves 80–87% yield of the intermediate with >99% purity.

The second step involves cyclization with ethyl aminocrotonate (1.1–1.4 equivalents) in refluxing isopropanol (15–20 hours). This produces 1-methyl-4-phenyl-2,3-dihydropyridinium derivatives with 86–89% yield and 99.6% HPLC purity. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst concentration | 0.5–1.0 mol% | Below 0.5%: Incomplete reaction; Above 1.0%: Side products |

| Reaction temperature | 40–45°C (Step 1); Reflux (Step 2) | Lower temps slow kinetics; Higher temps degrade intermediates |

| Solvent | Isopropanol | Polar aprotic solvents reduce byproducts |

Optimization of Reaction Conditions

Key optimizations from the patent include:

-

Precision in stoichiometry : A 10% excess of methyl acetoacetate (1.2 equivalents) minimizes unreacted aldehyde.

-

Anti-solvent crystallization : Adding heptanes post-reaction precipitates the product with <0.5% impurity content.

-

Catalyst synergy : Picolinic acid activates the carbonyl group, while piperidine deprotonates the β-ketoester, enabling nucleophilic attack.

Biochemical Synthesis Pathways

Monoamine Oxidase B-Catalyzed Oxidation

2,3-MPDP+ is generated endogenously via oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by monoamine oxidase B (MAO-B). In astroglial cells, MPTP undergoes two-electron oxidation to 2,3-MPDP+, which spontaneously oxidizes to MPP+. Critical factors:

Cytochrome P450-Mediated Pathways

Hepatic CYP2D6 contributes to peripheral MPTP metabolism, producing 2,3-MPDP+ at rates of 0.8 nmol/min/mg protein. Unlike MAO-B, this pathway is significant only in the presence of CYP2D6 polymorphisms or inhibitory drugs like quinidine.

Analytical Characterization Techniques

Chromatographic Analysis

HPLC with UV detection (λ = 254 nm) resolves 2,3-MPDP+ from synthetic byproducts (e.g., diethyl esters) with a retention time of 8.2 min (C18 column, 70:30 acetonitrile/water). Purity thresholds exceed 99.5% for pharmaceutical-grade material.

Spectroscopic Validation

<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>) key peaks:

-

δ 4.99 (s, 1H, CH pyridinium)

-

δ 3.55 (s, 3H, OCH<sub>3</sub>)

-

δ 2.31 (s, 6H, CH<sub>3</sub>COO)

Mass spectrometry (ESI+) confirms the molecular ion at m/z 218.1 [M]<sup>+</sup> with fragmentation patterns matching the dihydropyridinium core.

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Scalability | Application Context |

|---|---|---|---|---|

| Catalytic condensation | 86–89% | 99.6% | Industrial | Pharmaceutical production |

| MAO-B oxidation | 60–75%* | 95–98% | Laboratory | Neurotoxicity studies |

*Yield reflects MPTP conversion in rodent brain homogenates .

Q & A

Basic Research Questions

Q. What is the role of 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) in MPTP-induced Parkinson’s disease models?

- Methodological Answer : MPDP+ is a bioactivated intermediate formed during the metabolism of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is oxidized by monoamine oxidase B (MAO-B) in astrocytes to MPDP+, which is further oxidized to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium). MPP+ selectively targets dopaminergic neurons via the dopamine transporter (DAT), leading to mitochondrial complex I inhibition and oxidative stress. Experimental models using MAO-B inhibitors (e.g., selegiline) or DAT blockers can validate this pathway .

Q. How is MPDP+ generated and detected in experimental systems?

- Methodological Answer : MPDP+ is synthesized via enzymatic oxidation of MPTP using MAO-B in vitro (e.g., in astrocyte cultures or liver microsomes). Detection methods include:

- Electron Paramagnetic Resonance (EPR) : Spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide) capture superoxide radicals generated during MPDP+ autoxidation .

- High-Performance Liquid Chromatography (HPLC) : Quantifies MPDP+ and its metabolites (e.g., MPP+) in biological samples using UV or electrochemical detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in MPDP+ toxicity across different cell types?

- Methodological Answer : Discrepancies arise from cell-specific metabolic and uptake mechanisms. For example:

- Astrocytes : Show resistance to MPDP+ due to efficient detoxification pathways (e.g., glutathione synthesis) .

- Neurons : Lack robust antioxidant systems, making them susceptible to MPDP+-induced mitochondrial dysfunction. Co-culture experiments with astrocytes and neurons, combined with siRNA knockdown of DAT or MAO-B, can isolate toxicity mechanisms .

Q. What methodological challenges exist in detecting superoxide radicals during MPDP+ autoxidation?

- Methodological Answer : Superoxide radicals are short-lived and require real-time detection. Key approaches include:

- EPR with Spin Traps : DMPO or TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) in alkaline DMSO solutions stabilize superoxide adducts for quantification .

- Limitations : Non-specific radical scavengers (e.g., ascorbate) in biological matrices can interfere. Use of deuterated solvents or isotopic labeling improves signal specificity .

Q. What evidence supports MPDP+ as a contributor to mitochondrial vs. oxidative stress mechanisms?

- Methodological Answer :

- Mitochondrial Dysfunction : MPDP+ indirectly inhibits complex I via MPP+ accumulation, measured via oxygen consumption assays in isolated mitochondria .

- Oxidative Stress : MPDP+ autoxidation generates superoxide, detectable via fluorescent probes (e.g., MitoSOX) in live-cell imaging. Knockout models of superoxide dismutase (SOD) exacerbate toxicity, confirming oxidative damage .

Q. How can redox cycling of MPDP+ be experimentally validated?

- Methodological Answer : Redox cycling involves MPDP+ donating electrons to oxygen, producing superoxide. Validation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.